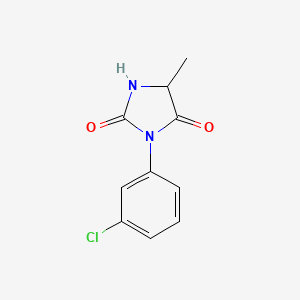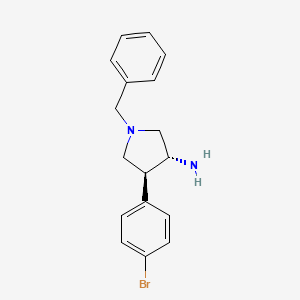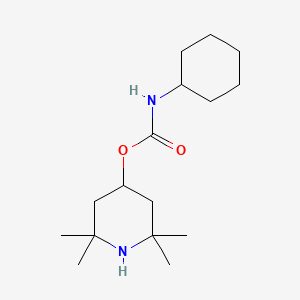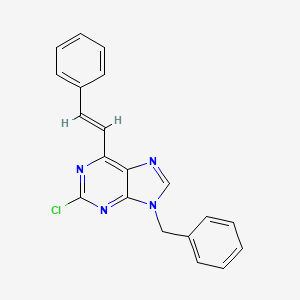
9-Benzyl-2-chloro-6-styryl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-2-chloro-6-styryl-9H-purine is a heterocyclic aromatic compound with the molecular formula C20H15ClN4 and a molecular weight of 346.81 g/mol This compound is part of the purine family, which is known for its significant role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-chloro-6-styryl-9H-purine typically involves the reaction of 2-chloro-6-styryl-9H-purine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The styryl group allows for addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: 9-Benzyl-2-chloro-6-styryl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, this compound is studied for its potential as a therapeutic agent. Its purine structure is similar to that of nucleotides, making it a candidate for drug development targeting various diseases, including cancer and viral infections.
Industry: While its industrial applications are limited, the compound’s role in research can lead to the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-Benzyl-2-chloro-6-styryl-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, due to its structural similarity to naturally occurring purines. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Chloro-6-styryl-9H-purine: Lacks the benzyl group, making it less hydrophobic.
9-Benzyl-2-chloro-9H-purine:
Uniqueness: 9-Benzyl-2-chloro-6-styryl-9H-purine’s combination of benzyl and styryl groups makes it unique in terms of its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications in research and potential therapeutic uses.
Propriétés
Formule moléculaire |
C20H15ClN4 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
9-benzyl-2-chloro-6-[(E)-2-phenylethenyl]purine |
InChI |
InChI=1S/C20H15ClN4/c21-20-23-17(12-11-15-7-3-1-4-8-15)18-19(24-20)25(14-22-18)13-16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
Clé InChI |
SPGMYMVJTAHJGP-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



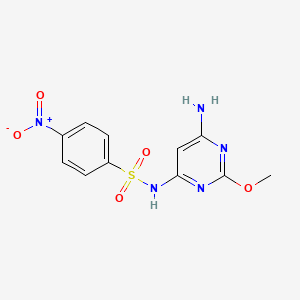

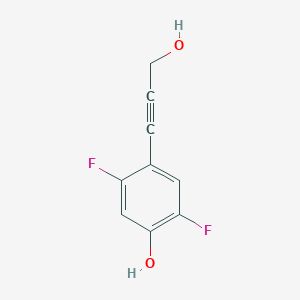
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
